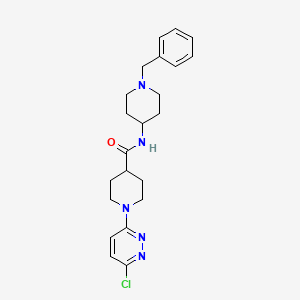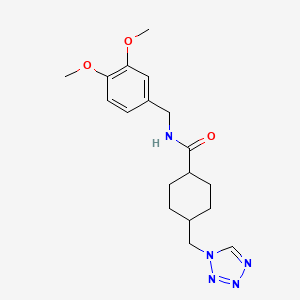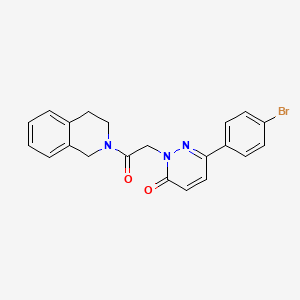![molecular formula C17H16BrN3O3S B11148681 methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11148681.png)
methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the coupling of the indole and thiazole intermediates through an amide bond formation, followed by esterification to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis, as well as the development of efficient purification methods to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone-like structures.
Reduction: Alcohols and amines.
Substitution: Substituted indole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The thiazole ring can interact with DNA and proteins, affecting cellular processes such as replication and transcription . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and DNA interaction .
Comparación Con Compuestos Similares
Methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-{[3-(5-chloro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Methyl 2-{[3-(5-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Contains a fluorine atom, which can enhance the compound’s stability and bioavailability.
Methyl 2-{[3-(5-iodo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Iodine substitution can lead to increased molecular weight and altered pharmacokinetics.
Propiedades
Fórmula molecular |
C17H16BrN3O3S |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
methyl 2-[3-(5-bromoindol-1-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16BrN3O3S/c1-10-15(16(23)24-2)20-17(25-10)19-14(22)6-8-21-7-5-11-9-12(18)3-4-13(11)21/h3-5,7,9H,6,8H2,1-2H3,(H,19,20,22) |
Clave InChI |
RAZIQOJMFBAZHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B11148599.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148606.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11148619.png)
![4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate](/img/structure/B11148622.png)
![9-benzyl-2,2,5,10-tetramethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-8-one](/img/structure/B11148633.png)
![Methyl 5-(2-methoxyphenyl)-2-[(4-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11148637.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B11148638.png)



![5-[(2-chlorobenzyl)oxy]-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11148670.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11148677.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11148680.png)

